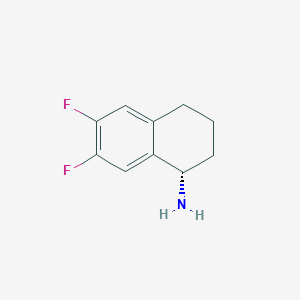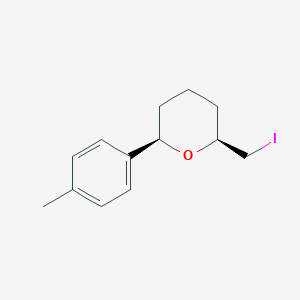
3-((1S)-1-Amino-2-hydroxypropyl)-4-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1S)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a fluorophenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1S)-1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and (S)-1-amino-2-propanol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to deprotonate the hydroxyl group of 4-fluorophenol, followed by nucleophilic substitution with (S)-1-amino-2-propanol.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps such as solvent recovery and waste management to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1S)-1-Amino-2-hydroxypropyl)-4-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3-((1S)-1-Amino-2-oxopropyl)-4-fluorophenol, while substitution of the fluorine atom may yield derivatives with different functional groups.
Applications De Recherche Scientifique
3-((1S)-1-Amino-2-hydroxypropyl)-4-fluorophenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme activity and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-((1S)-1-Amino-2-hydroxypropyl)-4-fluorophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The fluorophenol moiety may also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenol: Lacks the amino and hydroxyl groups, making it less versatile in terms of chemical reactivity.
(S)-1-Amino-2-propanol: Lacks the fluorophenol moiety, limiting its applications in certain fields.
3-Amino-4-fluorophenol: Similar structure but lacks the hydroxyl group, affecting its chemical properties and reactivity.
Uniqueness
3-((1S)-1-Amino-2-hydroxypropyl)-4-fluorophenol is unique due to the presence of both the amino and hydroxyl groups, as well as the fluorophenol moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C9H12FNO2 |
|---|---|
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
3-[(1S)-1-amino-2-hydroxypropyl]-4-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5?,9-/m1/s1 |
Clé InChI |
KSGRMAZGPPJXMG-OLAZFDQMSA-N |
SMILES isomérique |
CC([C@H](C1=C(C=CC(=C1)O)F)N)O |
SMILES canonique |
CC(C(C1=C(C=CC(=C1)O)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B13049540.png)




![(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13049577.png)

